molecular formula C11H10FNO2 B8799904 6-Acetyl-8-fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 143268-80-8

6-Acetyl-8-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8799904
CAS No.: 143268-80-8
M. Wt: 207.20 g/mol
InChI Key: KNKJKJOKKUEFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-8-fluoro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

143268-80-8

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

6-acetyl-8-fluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H10FNO2/c1-6(14)8-4-7-2-3-10(15)13-11(7)9(12)5-8/h4-5H,2-3H2,1H3,(H,13,15)

InChI Key

KNKJKJOKKUEFFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C(=C1)F)NC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 8-fluoro-3,4-dihydroquinolin-2(1H)-one (1.6 g, 9.69 mmol) and acetyl chloride (1.722 mL, 24.22 mmol) in carbon disulfide (20 mL, 9.69 mmol) at 0° C. was added in portions aluminum chloride (6.59 g, 49.4 mmol). The reaction mixture was stirred at 100° C. without a condensor until the solvent evaporated, then a condensor was fitted in place and stirring continued at 100° C. for 4 h. After cooling, the reaction contents were carefully poured into ice water and partitioned between DCM and water. The aqueous layer was extracted with DCM (3×150 mL). The combined organic washes were dried over MgSO4 and concentrated under vacuum to a tan solid. This was purified by flash chromatography on silica gel using 1% MeOH in DCM to give 6-acetyl-8-fluoro-3,4-dihydroquinolin-2(1H)-one as a yellow solid (1.6 g, 80%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.72 (br. s., 1H), 7.68-7.60 (m, 1H), 2.76-2.58 (m, 2H), 2.58-2.50 (m, 2H), 1.58 (s, 13H). LCMS: R.T.=1.335 min; [M+H]+=208.0.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.722 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6.59 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.